molecular formula C11H11NO3 B1682210 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid CAS No. 6501-72-0

4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid

Cat. No. B1682210
CAS RN: 6501-72-0
M. Wt: 205.21 g/mol
InChI Key: MUFJHYRCIHHATF-UHFFFAOYSA-N
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Patent
US08304442B2

Procedure details

Benzaldehyde (1, 32.8 mmol) and hydroxylamine hydrochloride (33 mmol) were dissolved in methanol (100 ml) followed by addition of sodium carbonate (65 mmol). Overnight reaction gave the oxime derivative in 95% (2, 30.4 mmol). Chlorination of the oxime using N-chlorosuccinimide (31.6 mmol) in DMF (100 ml) quantitatively furnished chlorooxime (3). Compound 3 was then dissolved in THF/H2O (*0/20) and treated with 3-butenoate (24.5 mmol) and sodium carbonate (73.6 mmol). After completion, (12 h), the product was extracted with ethyl acetate and the organic extracts were washed with brine and dried over magnesium sulfate. GIT-27 was crystallized from ethyl acetate/heptane mixture. The structure was confirmed by 1H-NMR, 13C-NMR and mass spectroscopy. The daily dosage regimen will presumably vary within wide ranges, for instance from 0.1 to 10 mg/kg body weight.
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.6 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
chlorooxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
24.5 mmol
Type
reactant
Reaction Step Five
Quantity
73.6 mmol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[N:2]1[C:6](=O)[CH2:5][CH2:4][C:3]1=O.[C:9]([O-:14])(=[O:13])[CH2:10][CH:11]=[CH2:12].C(=O)([O-])[O-].[Na+].[Na+].[CH2:21]1[CH2:25]OC[CH2:22]1.[OH2:26]>CN(C=O)C>[CH2:12]1[C:6]([C:5]2[CH:25]=[CH:21][CH:22]=[CH:3][CH:4]=2)=[N:2][O:26][CH:11]1[CH2:10][C:9]([OH:14])=[O:13] |f:2.3.4,5.6|

Inputs

Step One
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
31.6 mmol
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
chlorooxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Compound 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1.O
Step Five
Name
Quantity
24.5 mmol
Type
reactant
Smiles
C(CC=C)(=O)[O-]
Name
Quantity
73.6 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After completion, (12 h), the product was extracted with ethyl acetate
Duration
12 h
WASH
Type
WASH
Details
the organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
GIT-27 was crystallized from ethyl acetate/heptane mixture

Outcomes

Product
Name
Type
Smiles
C1C(ON=C1C2=CC=CC=C2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.